4-(2-Biphenyl)-2-methyl-1-butene
Overview
Description
4-(2-Biphenyl)-2-methyl-1-butene is an organic compound that features a biphenyl group attached to a butene chain. This compound is part of the biphenyl derivatives family, which are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-biphenyl)propionic acid have been shown to interact withProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Based on the structure and the known actions of similar compounds, it can be hypothesized that it may interact with its target enzyme to modulate its activity . This interaction could potentially lead to changes in the production of prostaglandins, thereby influencing inflammatory responses.
Biochemical Pathways
If we consider the potential target as prostaglandin g/h synthase 1, this compound could influence thearachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which play a key role in inflammation and pain signaling.
Result of Action
If it acts similarly to related compounds, it could potentially modulate the production of prostaglandins, influencing inflammatory responses and pain signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Biphenyl)-2-methyl-1-butene typically involves the coupling of biphenyl derivatives with appropriate alkylating agents. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a biphenyl boronic acid with an alkyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of biphenyl derivatives, including this compound, often employs scalable synthetic methodologies. These methods include the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions . The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-(2-Biphenyl)-2-methyl-1-butene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include biphenyl alcohols, ketones, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-Biphenyl)-2-methyl-1-butene has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(4-Biphenyl)propionic acid: A biphenyl derivative with anti-inflammatory properties.
4,4’-Biphenol: Used in the synthesis of polymers and as a precursor for other biphenyl derivatives.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and applications compared to other biphenyl derivatives. Its butene chain allows for additional functionalization and diverse chemical transformations .
Properties
IUPAC Name |
1-(3-methylbut-3-enyl)-2-phenylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18/c1-14(2)12-13-16-10-6-7-11-17(16)15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLMDYCEHGRYDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278863 | |
Record name | 2-(3-Methyl-3-buten-1-yl)-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-11-2 | |
Record name | 2-(3-Methyl-3-buten-1-yl)-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methyl-3-buten-1-yl)-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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